molecular formula C19H23ClF2N6O2 B10934667 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10934667
M. Wt: 440.9 g/mol
InChI Key: XGIMBQZALHQZST-UHFFFAOYSA-N
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Description

N~1~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring and a pyrazolopyridine moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~1~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’- (1,4-PHENYLENEDIMETHYLIDYNE)BIS (5-CHLORO-O-TOLUIDINE)
  • Other pyrazole and pyrazolopyridine derivatives

Uniqueness

N~1~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClF2N6O2

Molecular Weight

440.9 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C19H23ClF2N6O2/c1-5-7-28-10(2)15-12(17(21)22)9-14(30)27(19(15)25-28)8-6-13(29)23-18-16(20)11(3)26(4)24-18/h9,17H,5-8H2,1-4H3,(H,23,24,29)

InChI Key

XGIMBQZALHQZST-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NN(C(=C3Cl)C)C)C(F)F)C

Origin of Product

United States

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